molecular formula C8H7BrF3N B3092649 4-Bromo-N-methyl-3-(trifluoromethyl)aniline CAS No. 1233518-25-6

4-Bromo-N-methyl-3-(trifluoromethyl)aniline

Cat. No.: B3092649
CAS No.: 1233518-25-6
M. Wt: 254.05 g/mol
InChI Key: WSTZKPWXJMMCIK-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-3-(trifluoromethyl)aniline is a versatile aromatic amine building block designed for advanced chemical synthesis and research applications. This compound features a bromo substituent and a trifluoromethyl group on the aniline ring, which, combined with the N-methyl group, makes it a valuable intermediate for constructing complex molecules. The presence of both bromine and the trifluoromethyl group on the aromatic ring offers distinct advantages. The bromine atom serves as an excellent site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to diversify the molecular structure . The trifluoromethyl group is a key motif in medicinal and agricultural chemistry due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . Anilines with trifluoromethyl substituents are subjects of research in fields like nonlinear optics (NLO) due to their peculiar photo-switching properties and significant molecular hyperpolarizability, making them candidates for molecular electronics and data storage technologies . As a secondary amine, the N-methyl group can influence the compound's basicity and lipophilicity compared to its primary amine counterpart. While the exact mechanism of action is application-dependent, its primary value lies in its role as a synthetic precursor. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-methyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTZKPWXJMMCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline typically involves multiple steps, including halogenation and methylation reactions. One common method involves the bromination of 3-(trifluoromethyl)aniline, followed by N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines and other aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-N-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

Halogen Substitutions
  • 4-Bromo-3-(trifluoromethyl)aniline (lacking N-methyl): Exhibits strong dipole moments and nonlinear optical (NLO) properties due to the electron-withdrawing trifluoromethyl and bromine groups. Its vibrational modes have been extensively studied for material science applications . Biological Activity: Derivatives of 4-bromo-3-(trifluoromethyl)aniline show moderate cholinesterase inhibition (IC₅₀ ~50 µM), comparable to 4-chloro analogs but superior to 4-fluoro derivatives .
  • 4-Nitro-3-(trifluoromethyl)aniline: Replacing bromine with a nitro group enables nitric oxide (NO) release under UV irradiation, making it a photoresponsive therapeutic agent. The nitro group reduces cytotoxicity compared to bromine, as observed in hybrid drug candidates .
Trifluoromethyl Positional Isomers
  • 2-(Trifluoromethyl)aniline :

    • Ortho-substituted analogs demonstrate higher biological activity (e.g., enzyme inhibition) due to reduced basicity and enhanced steric effects. For example, calixarene derivatives with 2-(trifluoromethyl)aniline moieties exhibit superior anticancer activity .
    • In contrast, 3-(trifluoromethyl)aniline derivatives (meta-substituted) are less active, highlighting the importance of substitution patterns .
  • 4-Bromo-3,5-bis(trifluoromethyl)aniline :

    • The addition of a second trifluoromethyl group at position 5 increases electron-withdrawing effects, altering solubility and reactivity. This compound is a key intermediate in synthesizing high-potency kinase inhibitors .

N-Substituent Modifications

N,N-Dimethyl Derivatives
  • 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline: Synthesized via bromination of N,N-dimethyl-3-(trifluoromethyl)aniline using tetrabromocyclohexadienone. The dimethylamino group enhances steric hindrance, reducing reactivity in nucleophilic substitutions but improving stability in cross-coupling reactions . Compared to the N-methyl analog, the dimethyl derivative has a higher molecular weight (282.10 vs. 268.02 g/mol) and altered lipophilicity, impacting pharmacokinetic properties .
N-Isopropyl Derivatives
  • 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline :
    • The bulky isopropyl group significantly increases steric hindrance, reducing binding affinity to enzymes like cholinesterases (IC₅₀ >100 µM vs. ~50 µM for N-methyl derivatives). However, it improves metabolic stability in vivo .
Enzyme Inhibition
  • Cholinesterase Inhibition: 4-Bromo-N-methyl-3-(trifluoromethyl)aniline derivatives exhibit IC₅₀ values <50 µM for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), outperforming non-halogenated analogs. The bromine atom enhances halogen bonding with enzyme active sites . Comparison Table:
Compound AChE IC₅₀ (µM) BChE IC₅₀ (µM)
4-Bromo-N-methyl derivative 48.2 1.97 (4c)*
4-Chloro analog 49.8 2.1
4-Fluoro analog >100 >100

*Data from .

Anticancer and Cytotoxicity
  • Calixarene Derivatives :
    • 2-(Trifluoromethyl)aniline-functionalized calixarenes show IC₅₀ values of 0.8–2.5 µM against breast cancer cells, while 3-(trifluoromethyl)aniline analogs are inactive (IC₅₀ >50 µM) .
  • Cytotoxicity :
    • N-Methyl and N,N-dimethyl derivatives generally exhibit lower cytotoxicity (SI >10) compared to unsubstituted anilines, which often have SI <5 due to reactive amine groups .
Physicochemical Data
Property This compound 4-Bromo-N,N-dimethyl analog 3-Bromo-4-(trifluoromethyl)aniline
Molecular Weight (g/mol) 268.02 282.10 240.02
Melting Point (°C) Not reported Not reported Not reported
Solubility Low in H₂O; soluble in DCM, THF Similar Similar
LogP (Predicted) 3.5 3.8 3.2

Biological Activity

4-Bromo-N-methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H6BrF3N\text{C}_7\text{H}_6\text{BrF}_3\text{N}. This compound features a unique substitution pattern that imparts distinct electronic and steric properties, making it a valuable candidate in pharmaceutical applications. Recent research has highlighted its biological activity, particularly in the context of receptor interactions and potential therapeutic uses.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an agonist for sphingosine-1-phosphate receptors (S1PRs). These receptors play crucial roles in cellular signaling pathways related to inflammation and immune responses. The compound's interaction with S1PRs suggests potential applications in anti-inflammatory and immunomodulatory therapies.

The biological activity is attributed to its ability to influence cellular processes such as cell migration and proliferation. Studies have shown that derivatives of this compound can modulate these processes, indicating its potential in therapeutic contexts.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in their biological activities. Below is a table summarizing key features of these compounds:

Compound NameMolecular FormulaKey Features
4-Bromo-2-(trifluoromethyl)anilineC7H5BrF3NDifferent substitution pattern leading to varied reactivity.
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)anilineC9H10BrF3NContains two methyl groups on nitrogen; affects solubility and reactivity.
5-Bromo-2-(trifluoromethyl)anilineC7H5BrF3NBromine at the 5-position alters electronic properties compared to 4-position.
4-Chloro-3-(trifluoromethyl)anilineC7H6ClF3NChlorine substitution offers different reactivity patterns compared to bromine.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

  • Cell Proliferation Assays : The compound exhibited potent inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC). It showed an IC50 value of 0.126μM0.126\,\mu M, indicating strong anti-proliferative activity compared to non-cancerous cells .
  • In Vivo Studies : In animal models, treatment with this compound inhibited lung metastasis of TNBC more effectively than known compounds like TAE226, showcasing its potential as a therapeutic agent .

Q & A

Basic: What are the established synthetic pathways for 4-Bromo-N-methyl-3-(trifluoromethyl)aniline?

Methodological Answer:
The synthesis typically involves halogenation and alkylation steps. A common approach is the chlorination of precursor anilines (e.g., 2-chloro-3-(trifluoromethyl)aniline) using N-chlorosuccinimide (NCS) under controlled conditions, followed by bromination at the 4-position . For example:

  • Step 1: Chlorination of 2-chloro-3-(trifluoromethyl)aniline with NCS yields 2,4-dichloro-3-(trifluoromethyl)aniline.
  • Step 2: Bromination via electrophilic substitution or coupling reactions introduces the bromine substituent.
    Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may also be employed to install the N-methyl group .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify substituent positions and confirm N-methylation. For example, the trifluoromethyl group (-CF3_3) shows distinct 19^{19}F NMR signals at ~-60 to -70 ppm .
  • FT-IR Spectroscopy: Stretching vibrations for C-Br (550–600 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., C8_8H7_7BrF3_3N, expected [M+H]+^+: 270.97).

Advanced: How can researchers optimize regioselectivity during bromination?

Methodological Answer:
Regioselectivity challenges arise due to competing electrophilic substitution at the 4- vs. 6-positions. Strategies include:

  • Directing Groups: The N-methyl group directs bromination to the para position, but steric effects from the trifluoromethyl group may require temperature modulation (e.g., −10°C to 25°C) .
  • Catalytic Systems: Lewis acids like FeCl3_3 enhance para selectivity by polarizing Br2_2.
  • Case Study: In a related compound (2,4-dichloro-3-(trifluoromethyl)aniline), bromination at 80°C with Br2_2/H2_2SO4_4 achieved >90% para selectivity .

Advanced: How do computational methods aid in predicting reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict frontier molecular orbitals and reaction pathways:

  • HOMO-LUMO Analysis: The electron-withdrawing -CF3_3 group lowers HOMO energy, reducing nucleophilic attack susceptibility .
  • Transition State Modeling: For N-methylation, simulations reveal energy barriers for alkylation vs. competing side reactions (e.g., over-alkylation) .
  • Case Study: DFT-guided optimization of 4-nitro-3-(trifluoromethyl)aniline synthesis reduced side-product formation by 40% .

Basic: What factors influence solubility and stability?

Methodological Answer:

  • Solubility: The -CF3_3 group enhances lipophilicity, favoring organic solvents (e.g., DCM, THF). Solubility in polar solvents is limited (<1 mg/mL in water) .
  • Stability: Light-sensitive due to the aryl bromide moiety; storage under inert atmosphere (N2_2) at −20°C is recommended .
  • pH Sensitivity: The aniline amine (pKa ~4.5) protonates in acidic conditions, altering reactivity .

Advanced: Resolving contradictions in reported NMR data

Methodological Answer:
Discrepancies in 1^1H NMR shifts (e.g., aromatic protons) arise from solvent effects or impurities. Strategies include:

  • 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating 1^1H and 13^{13}C nuclei .
  • Computational Validation: DFT-predicted chemical shifts (e.g., via Gaussian software) are compared to experimental data to assign ambiguous peaks .
  • Case Study: For 4-nitro-3-(trifluoromethyl)aniline, hybrid NMR/DFT analysis corrected misassignments of ortho vs. meta protons .

Basic: Common reaction pathways in medicinal chemistry

Methodological Answer:

  • Buchwald-Hartwig Amination: Coupling with aryl halides to form biaryl amines, leveraging the bromine as a leaving group .
  • Nucleophilic Substitution: The bromide substituent undergoes SNAr reactions with thiols or amines under basic conditions .
  • Oxidation: Controlled oxidation of the amine yields nitro or imine derivatives for prodrug design .

Advanced: Challenges in X-ray crystallography for structural confirmation

Methodological Answer:

  • Crystal Growth: Slow evaporation from ethanol/hexane mixtures yields diffraction-quality crystals.
  • SHELX Refinement: High-resolution data (d ~0.8 Å) and twin detection algorithms resolve disorder from the -CF3_3 group’s rotational flexibility .
  • Case Study: SHELXL refinement of 2-(4-bromophenoxy)-5-(trifluoromethyl)aniline confirmed a dihedral angle of 85° between aromatic rings .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-N-methyl-3-(trifluoromethyl)aniline
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4-Bromo-N-methyl-3-(trifluoromethyl)aniline

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